molecular formula C4H8N2O3 B029485 N-Nitroso Sarcosine Methyl Ester CAS No. 51938-19-3

N-Nitroso Sarcosine Methyl Ester

Cat. No.: B029485
CAS No.: 51938-19-3
M. Wt: 132.12 g/mol
InChI Key: GHWQTFSANJGRHR-UHFFFAOYSA-N
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Description

. This compound is of significant interest due to its potential carcinogenic properties and its role in various chemical and biological processes.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-methyl-N-nitrosoglycine can be synthesized through the nitrosation of sarcosine. The process involves the reaction of sarcosine with nitrosating agents such as sodium nitrite in the presence of an acid, typically hydrochloric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired nitrosamine compound.

Industrial Production Methods

Industrial production of Methyl N-methyl-N-nitrosoglycine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the compound. The nitrosation reaction is carefully monitored to prevent the formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl N-methyl-N-nitrosoglycine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso derivatives, while reduction typically yields amines .

Scientific Research Applications

Methyl N-methyl-N-nitrosoglycine has several scientific research applications:

Comparison with Similar Compounds

Methyl N-methyl-N-nitrosoglycine is similar to other nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). it is unique in its specific structure and the particular biological effects it induces .

List of Similar Compounds

  • N-nitrosodimethylamine (NDMA)
  • N-nitrosodiethylamine (NDEA)
  • N-nitrosomethylurea (NMU)
  • N-nitrosopyrrolidine (NPYR)

These compounds share similar nitrosamine structures but differ in their specific chemical and biological properties .

Biological Activity

N-Nitroso Sarcosine Methyl Ester (NSME), also known as methyl N-nitrososarcosinate, is a member of the nitrosamine family, compounds recognized for their potential carcinogenic properties. This article provides a comprehensive overview of the biological activities associated with NSME, focusing on its carcinogenic potential, metabolic interactions, and implications for human health.

  • Chemical Formula : C₄H₈N₂O₃
  • Molecular Weight : 132.12 g/mol
  • Structure : NSME is characterized by a nitroso group attached to a sarcosine derivative, which influences its biological reactivity and interaction with cellular components.

Carcinogenic Potential

The primary biological activity of NSME is its carcinogenic potential , which has been extensively studied in various research settings. Key findings include:

  • Tumor Induction : Laboratory studies indicate that NSME can induce tumors in animal models when administered at specific doses. The mechanism involves the formation of reactive intermediates that interact with DNA, leading to mutations and cancer development.
  • DNA Interaction : NSME has been shown to form DNA adducts, particularly O6-methylguanine, which is associated with mutagenic changes. This interaction is critical in understanding how NSME contributes to carcinogenesis .

Metabolic Pathways

Research suggests that NSME affects metabolic pathways involving amino acids and may influence cellular signaling processes. Notably:

  • Amino Acid Metabolism : NSME's structure allows it to interact with metabolic pathways, potentially altering normal cellular functions and contributing to oncogenesis.
  • Enzymatic Interactions : Studies have indicated that NSME interacts with various enzymes involved in metabolic processes, highlighting its role in modifying cellular activities .

Comparative Analysis

To contextualize the biological activity of NSME within the nitrosamine class, the following table compares it with other related compounds:

Compound NameChemical FormulaMolecular WeightUnique Characteristics
This compoundC₄H₈N₂O₃132.12 g/molStrong carcinogenic properties
N-Nitroso Sarcosine Ethyl EsterC₅H₁₀N₂O₃146.14 g/molEthyl derivative; slightly different toxicity profile
N-NitrosodimethylamineC₃H₈N₂O74.09 g/molHighly potent carcinogen; simpler structure
N-NitrosopiperidineC₅H₁₀N₂O102.14 g/molAssociated with different biological activities

Case Studies and Research Findings

Numerous studies have documented the effects of NSME on biological systems:

  • Animal Studies : Research involving laboratory animals has demonstrated that exposure to NSME can lead to a variety of tumors, particularly in the liver and kidneys. The incidence of these tumors correlates with the dosage and duration of exposure .
  • Human Health Implications : Epidemiological studies suggest a link between dietary intake of nitrosamines like NSME and increased cancer risk in humans, particularly gastrointestinal cancers .
  • Mechanistic Insights : Investigations into the mechanistic pathways of NSME reveal that it acts as an alkylating agent, modifying nucleobases in DNA and leading to mutagenesis. This process is crucial for understanding how nitrosamines contribute to cancer development .

Properties

IUPAC Name

methyl 2-[methyl(nitroso)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3/c1-6(5-8)3-4(7)9-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWQTFSANJGRHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)OC)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199906
Record name Glycine, N-methyl-N-nitroso-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51938-19-3
Record name Glycine, N-methyl-N-nitroso-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051938193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-methyl-N-nitroso-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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